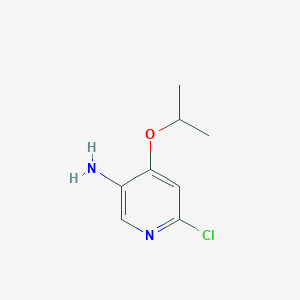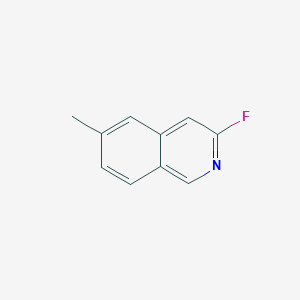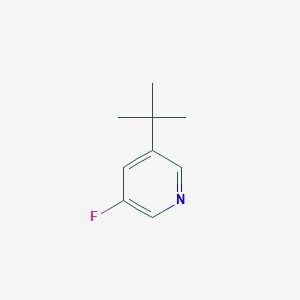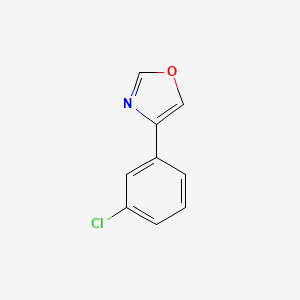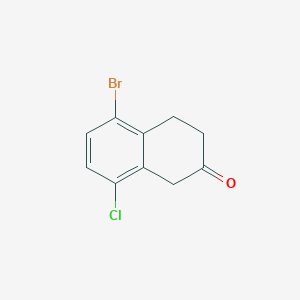
5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one typically involves the halogenation of a naphthalenone precursor. Common methods include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or thionyl chloride.
Industrial Production Methods
Industrial production may involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
The combination of bromine and chlorine atoms in 5-Bromo-8-chloro-3,4-dihydronaphthalen-2(1H)-one provides unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H8BrClO |
|---|---|
Molekulargewicht |
259.52 g/mol |
IUPAC-Name |
5-bromo-8-chloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI-Schlüssel |
MFXRSEPOBNDVBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2CC1=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
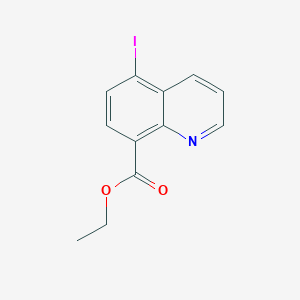
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
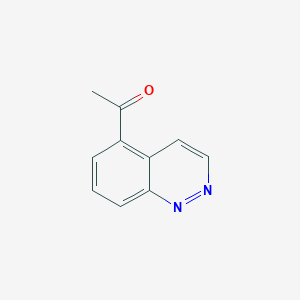
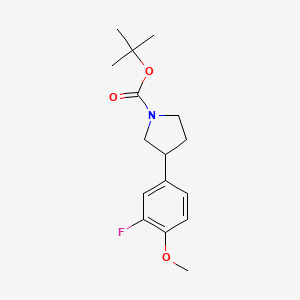
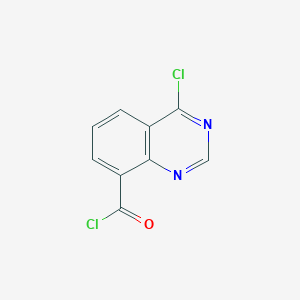
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
